molecular formula C12H8O3S B8492762 5-benzoylthiophene-2-carboxylic Acid

5-benzoylthiophene-2-carboxylic Acid

Cat. No. B8492762
M. Wt: 232.26 g/mol
InChI Key: HCJJWNVRPKKEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04282246

Procedure details

5-Benzoylthiophene-2-carboxylic acid (1.2 g.) was combined with potassium hydroxide (4 g.), hydrazine (3 ml.) and ethylene glycol (8 ml.) and heated in a 140° C. oil bath. A thick, foamy slurry formed which was diluted with 10 ml. additional ethylene glycol. The bath temperature was increased to 180° C., and the reaction held at this temperature for 45 minutes. The reaction was cooled, filtered and the filtrate diluted with 75 ml. of water. The mixture was cooled in an ice bath, acidified with conc. hydrochloric acid, and product (658 mg.) recovered by filtration. Recrystallization from methanol/water gave purified 5-benzylthiophene-2-carboxylic acid (480 mg., 123°-125° C., m/e 218).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[S:13][C:12]([C:14]([OH:16])=[O:15])=[CH:11][CH:10]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+].NN>C(O)CO>[CH2:1]([C:9]1[S:13][C:12]([C:14]([OH:16])=[O:15])=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(S1)C(=O)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick, foamy slurry formed which
ADDITION
Type
ADDITION
Details
was diluted with 10 ml
TEMPERATURE
Type
TEMPERATURE
Details
The bath temperature was increased to 180° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with 75 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
recovered by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol/water
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
purified 5-benzylthiophene-2-carboxylic acid (480 mg., 123°-125° C., m/e 218)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C1=CC=CC=C1)C1=CC=C(S1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.